molecular formula C10H5F5N6 B11086053 6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine

6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11086053
M. Wt: 304.18 g/mol
InChI Key: RMHGNXAEVLEIRN-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a pentafluoroethyl-substituted hydrazine with an imidazole derivative, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of hydrogenated products.

    Substitution: The imidazole and triazolopyridazine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or triazolopyridazine rings.

Scientific Research Applications

Chemistry

In chemistry, 6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Similar compounds have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the pentafluoroethyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Conclusion

This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C10H5F5N6

Molecular Weight

304.18 g/mol

IUPAC Name

6-imidazol-1-yl-3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C10H5F5N6/c11-9(12,10(13,14)15)8-18-17-6-1-2-7(19-21(6)8)20-4-3-16-5-20/h1-5H

InChI Key

RMHGNXAEVLEIRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(C(F)(F)F)(F)F)N3C=CN=C3

Origin of Product

United States

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